N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a butyl group and a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved by reacting a suitable amine with a pyrrolidine precursor under acidic conditions.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: The tosylated pyrrolidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the tosyl group can enhance binding affinity through electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- 2-(Pyrrolidin-1-yl)pyrimidines
Uniqueness
N-Butyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the tosylated pyrrolidine ring differentiates it from other similar compounds, providing unique binding characteristics and reactivity .
Properties
Molecular Formula |
C20H27N3O2S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-butyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-3-4-13-21-20-12-9-17(15-22-20)19-6-5-14-23(19)26(24,25)18-10-7-16(2)8-11-18/h7-12,15,19H,3-6,13-14H2,1-2H3,(H,21,22) |
InChI Key |
OWWJOCUTRGWOSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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